molecular formula C22H29P B14913679 [1,1'-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine

[1,1'-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine

Cat. No.: B14913679
M. Wt: 324.4 g/mol
InChI Key: RRBVPEPPRXGCJG-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine is an organophosphorus compound that features a biphenyl group, a tert-butyl group, and a cyclohexyl group attached to a phosphine center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine typically involves the reaction of biphenyl-2-ylphosphine with tert-butyl and cyclohexyl halides under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphine, followed by the addition of the halides to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine can undergo various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.

    Coordination: The phosphine can act as a ligand, coordinating with transition metals to form complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or oxygen.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Coordination: Transition metals like palladium or platinum are often used in coordination reactions.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine is used as a ligand in catalysis. Its unique structure allows it to stabilize transition metal complexes, making it valuable in catalytic processes such as cross-coupling reactions.

Biology and Medicine

While specific biological applications are less common, the compound’s derivatives may be explored for potential pharmaceutical uses, particularly in drug design and development.

Industry

In industry, this compound can be used in the synthesis of fine chemicals and materials. Its role as a ligand in catalysis can enhance the efficiency of industrial chemical processes.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine primarily involves its ability to act as a ligand, coordinating with metal centers in catalytic cycles. The biphenyl, tert-butyl, and cyclohexyl groups provide steric and electronic properties that influence the reactivity and stability of the resulting metal complexes. These complexes can then participate in various catalytic transformations, facilitating reactions such as cross-coupling, hydrogenation, and more.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.

    Tricyclohexylphosphine: A phosphine ligand with three cyclohexyl groups.

    Di-tert-butylphosphine: A phosphine ligand with two tert-butyl groups.

Uniqueness

[1,1’-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine is unique due to its combination of biphenyl, tert-butyl, and cyclohexyl groups. This combination provides a balance of steric bulk and electronic properties, making it a versatile ligand in various catalytic applications. Its structure allows for fine-tuning of reactivity and selectivity in catalytic processes, distinguishing it from other phosphine ligands.

Properties

Molecular Formula

C22H29P

Molecular Weight

324.4 g/mol

IUPAC Name

tert-butyl-cyclohexyl-(2-phenylphenyl)phosphane

InChI

InChI=1S/C22H29P/c1-22(2,3)23(19-14-8-5-9-15-19)21-17-11-10-16-20(21)18-12-6-4-7-13-18/h4,6-7,10-13,16-17,19H,5,8-9,14-15H2,1-3H3

InChI Key

RRBVPEPPRXGCJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1CCCCC1)C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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